![molecular formula C5H8ClN3S B101914 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride CAS No. 18876-82-9](/img/structure/B101914.png)
2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Overview
Description
2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride is a compound with the molecular formula C5H8ClN3S . It has a molecular weight of 177.66 g/mol . The IUPAC name for this compound is 2-methyl-1,3-thiazole-4-carboximidamide;hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C5H7N3S.ClH/c1-3-8-4 (2-9-3)5 (6)7;/h2H,1H3, (H3,6,7);1H . The Canonical SMILES structure is CC1=NC (=CS1)C (=N)N.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 177.66 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 177.0127461 g/mol .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic and Anti-inflammatory Properties
Compounds related to the thiazole ring, such as our compound of interest, have been shown to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain and inflammation management drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, potentially offering new ways to combat resistant strains of bacteria and fungi .
Antiviral Properties
Thiazole compounds have shown potential as antiviral agents . For instance, Ritonavir, an antiretroviral drug, contains a thiazole ring . This suggests that 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride could also have potential applications in antiviral drug development.
Neuroprotective Effects
Thiazole derivatives have been found to exhibit neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests that 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride could potentially be used in the development of new cancer treatments.
Diuretic Properties
Thiazole derivatives have been found to have diuretic properties . This suggests potential applications in the treatment of conditions like hypertension and edema where reducing fluid buildup is beneficial.
Industrial Applications
Beyond their biological activities, thiazoles also have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . This suggests that 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride could have potential industrial applications as well.
Safety and Hazards
The compound may cause serious eye irritation, respiratory irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as topoisomerase ii , and have shown considerable antibacterial activity .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Action Environment
It is generally recommended to avoid breathing dust and contact with skin and eyes, and to use dry clean up procedures and avoid generating dust when handling such compounds .
properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYRAUCGUIGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384068 | |
Record name | 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride | |
CAS RN |
18876-82-9 | |
Record name | 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-thiazole-4-carboxamidine; hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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